

Spectroscopic Profile of (R)-2-Iodooctane: A Technical Guide

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Compound of Interest

Compound Name: (-)-2-Iodooctane

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This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Iodooctane, a chiral haloalkane with applications in organic synthesis and pharmaceutical research. Due to the limited availability of specific experimental data for the (R)-enantiomer, this guide presents a consolidated dataset based on available information for the racemic mixture of 2-iodooctane and closely related analogs. It is important to note that in a standard achiral solvent, the NMR and IR spectra of the (R) and (S) enantiomers are identical. Similarly, conventional mass spectrometry does not differentiate between enantiomers.

Spectroscopic Data Summary

The following tables summarize the expected ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for (R)-2-Iodooctane.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for (R)-2-Iodooctane (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~4.15	Sextet	1H	~6.8	H-2
~1.95	Doublet	3H	~6.8	H-1
~1.80 - 1.60	Multiplet	2H	-	H-3
~1.40 - 1.20	Multiplet	8H	-	H-4, H-5, H-6, H-7
~0.88	Triplet	3H	~7.0	H-8

Note: The chemical shifts and coupling constants are estimated based on data for 2-iodooctane and analogous iodoalkanes. The multiplicity of the H-2 proton is a sextet due to coupling with the adjacent methyl and methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for (R)-2-Iodooctane (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~35.0	C-2
~40.5	C-3
~31.7	C-6
~28.9	C-5
~27.5	C-1
~22.6	C-7
~22.5	C-4
~14.0	C-8

Note: The assignments are based on general trends in the ^{13}C NMR spectra of iodoalkanes, where the carbon bearing the iodine atom is significantly shifted downfield.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (R)-2-Iodooctane (Neat)

Wavenumber (cm^{-1})	Intensity	Assignment
2955 - 2855	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (CH_2)
1375	Medium	C-H bending (CH_3)
~500 - 600	Strong	C-I stretching

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of (R)-2-Iodooctane

m/z	Proposed Fragment
240	$[\text{M}]^+$ (Molecular Ion)
113	$[\text{M} - \text{I}]^+$
127	$[\text{I}]^+$
57	$[\text{C}_4\text{H}_9]^+$
43	$[\text{C}_3\text{H}_7]^+$

Note: The fragmentation pattern is characterized by the loss of the iodine atom and subsequent fragmentation of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of (R)-2-Iodooctane in approximately 0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 3-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope. Proton decoupling should be employed to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As (R)-2-Iodooctane is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty salt plates should be collected and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

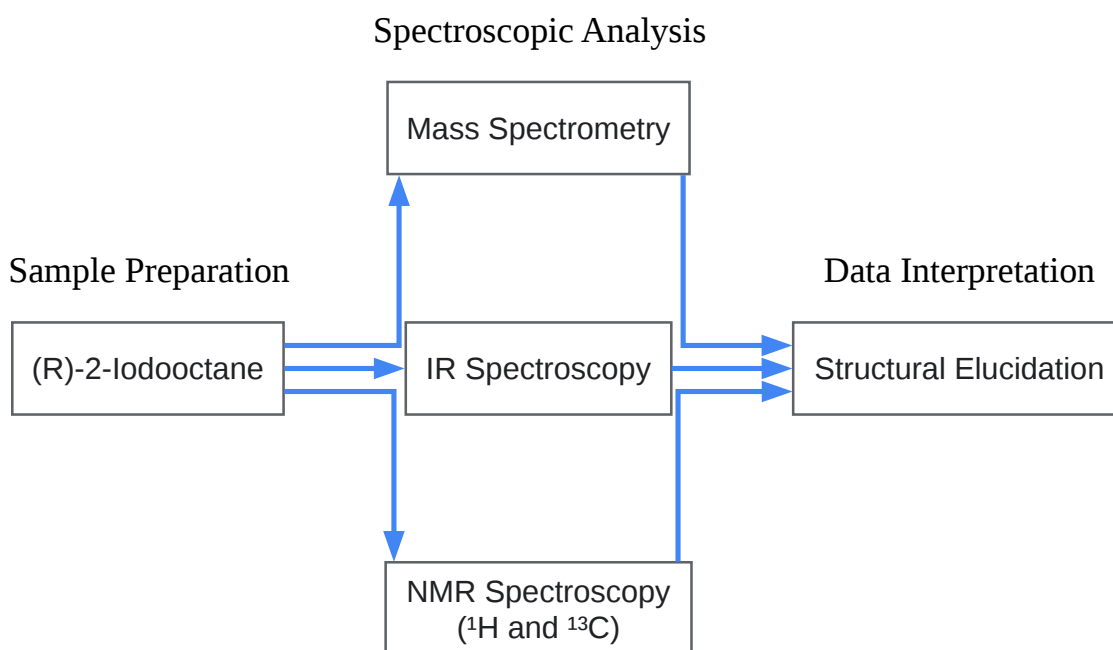
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

- Ionization: Utilize electron impact (EI) ionization.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-300).
- Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose structures for the observed fragments based on known fragmentation pathways for haloalkanes.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-2-Iodooctane.



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Caption: Workflow for the spectroscopic analysis of (R)-2-Iodooctane.

- To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-Iodooctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12745701#spectroscopic-data-nmr-ir-mass-spec-of-r-2-iodooctane>]

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